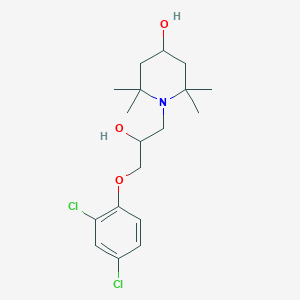
1-(3-(2,4-Dichlorophenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(2,4-Dichlorophenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol is a useful research compound. Its molecular formula is C18H27Cl2NO3 and its molecular weight is 376.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-(2,4-Dichlorophenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol, commonly referred to as a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), is a compound that has garnered attention due to its potential biological activity. This article reviews the biological effects of this compound, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C18H27Cl2NO3 and it is characterized by the presence of a dichlorophenoxy group and a tetramethylpiperidin-4-ol moiety. This structural complexity suggests potential interactions with various biological systems.
Research indicates that derivatives of 2,4-D can influence cellular processes through several mechanisms:
- Mitochondrial Function : A study demonstrated that both isolated and formulated 2,4-D affected mitochondrial membrane integrity and function in a concentration-dependent manner. Notably, exposure to these compounds led to alterations in ATP levels and membrane potential in rat liver mitochondria .
- Oxidative Stress : While no significant induction of oxidative stress was observed in some studies, alterations in mitochondrial function suggest that the compound may still impact cellular energy metabolism indirectly .
Toxicological Profile
The toxicological profile of this compound is closely related to its parent compound 2,4-D. Key findings include:
- Acute Toxicity : Case reports indicate that high doses can lead to serious health effects including tachycardia, vomiting, and neurological symptoms. For instance, ingestion of substantial amounts (25–140 g) has been linked to severe outcomes .
- Chronic Exposure : Long-term exposure has been associated with peripheral neuropathy and other chronic health issues. The persistence of symptoms following dermal exposure highlights the need for caution when handling such compounds .
Case Studies
Several studies have investigated the effects of 2,4-D derivatives on human health and environmental systems:
- Occupational Exposure : A cohort study involving agricultural workers exposed to 2,4-D revealed increased incidences of respiratory issues and skin conditions compared to non-exposed groups. The findings underscore the importance of protective measures in agricultural settings .
- Environmental Impact : Research indicates that 2,4-D can degrade in soil through microbial activity but may also migrate into groundwater due to its high mobility. This raises concerns about environmental contamination and subsequent human exposure through drinking water .
Comparative Biological Activity Table
特性
IUPAC Name |
1-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27Cl2NO3/c1-17(2)8-13(22)9-18(3,4)21(17)10-14(23)11-24-16-6-5-12(19)7-15(16)20/h5-7,13-14,22-23H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSLINFQAHKANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1CC(COC2=C(C=C(C=C2)Cl)Cl)O)(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













